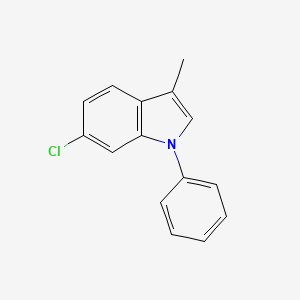

6-Chloro-3-methyl-1-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

918163-13-0 |

|---|---|

Molecular Formula |

C15H12ClN |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

6-chloro-3-methyl-1-phenylindole |

InChI |

InChI=1S/C15H12ClN/c1-11-10-17(13-5-3-2-4-6-13)15-9-12(16)7-8-14(11)15/h2-10H,1H3 |

InChI Key |

DOQPQLKTKFXKSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Reaction Mechanisms for 6 Chloro 3 Methyl 1 Phenyl 1h Indole

De Novo Synthesis Pathways for the Indole (B1671886) Core

The de novo synthesis of the 6-chloro-3-methyl-1-phenyl-1H-indole core requires precise control over bond formation to install the desired substituents at the correct positions. Modern synthetic chemistry offers several powerful approaches to achieve this.

Multi-Step Palladium-Catalyzed Cyclization Sequences

Palladium-catalyzed cross-coupling and cyclization reactions provide a versatile toolkit for constructing the indole nucleus. organicreactions.orgmdpi.com A hypothetical multi-step sequence to synthesize this compound could involve a combination of Sonogashira coupling and subsequent aminopalladation/reductive elimination, a strategy that allows for the modular assembly of the indole ring from readily available precursors. organic-chemistry.org

A potential pathway could start from 4-chloro-2-iodoaniline. A Sonogashira coupling with a suitable propargyl alcohol derivative would introduce the precursor to the C2 and C3 positions. Subsequent N-arylation with iodobenzene using a Buchwald-Hartwig amination would install the N-phenyl group. The final indole ring formation would then be achieved through an intramolecular cyclization.

Table 1: Hypothetical Palladium-Catalyzed Synthesis Sequence

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 4-Chloro-2-iodoaniline, Prop-1-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Amino-5-chlorophenyl(prop-1-yn-1-ol) |

| 2 | N-Arylation | 2-Amino-5-chlorophenyl(prop-1-yn-1-ol), Iodobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-phenyl-(2-(prop-1-yn-1-ol)-4-chlorophenyl)amine |

This modular approach offers high flexibility, allowing for the introduction of various substituents on all parts of the indole scaffold by simply changing the coupling partners. organic-chemistry.org

Electrocatalytic Dehydrogenative Cyclization Approaches

Electrosynthesis has emerged as a sustainable and powerful tool in organic chemistry. An electrocatalytic dehydrogenative cyclization of a suitable 2-vinylanilide precursor offers a metal- and external oxidant-free route to the indole core. organic-chemistry.orgnih.govacs.org This method typically employs an organic redox catalyst, such as a phenothiazine derivative, to facilitate the cyclization via a radical pathway. organic-chemistry.org

For the synthesis of this compound, the required precursor would be N-(4-chloro-2-(prop-1-en-2-yl)phenyl)-N-phenylacetamide. The electrochemical oxidation would generate a nitrogen-centered radical, which then undergoes intramolecular cyclization onto the vinyl group, followed by rearomatization to yield the indole product.

Table 2: Proposed Electrocatalytic Synthesis

| Parameter | Condition |

|---|---|

| Precursor | N-(4-chloro-2-(prop-1-en-2-yl)phenyl)-N-phenylacetamide |

| Anode | Reticulated Vitreous Carbon |

| Cathode | Platinum |

| Redox Catalyst | Phenothiazine |

| Solvent System | MeCN/H₂O |

This approach avoids the use of stoichiometric chemical oxidants, making it an environmentally benign alternative to classical methods. organic-chemistry.orgnih.gov

Reductive Cyclization Methodologies

Reductive cyclization of ortho-nitrostyrenes is a well-established method for indole synthesis. A variation using β-nitrostyrenes in the presence of a palladium catalyst and a CO surrogate like phenyl formate can also be employed. mdpi.com To synthesize this compound, a suitably substituted β-nitrostyrene would be required. The reaction proceeds through the reduction of the nitro group and subsequent cyclization.

However, a more direct route would involve the reductive cyclization of an ortho-substituted precursor, such as 1-chloro-4-nitro-2-(prop-1-en-2-yl)benzene with an N-phenyl group already installed on the nitro group's eventual position. The reduction of the nitro group to an amine in situ would trigger the cyclization.

Intramolecular C(sp²)-H Amination Strategies

Direct C-H amination has become a highly attractive strategy for the formation of N-heterocycles, as it avoids the need for pre-functionalized starting materials. researchgate.netrsc.org Synthesizing the indole core via an intramolecular C(sp²)-H amination would involve a precursor where the aniline nitrogen attacks an aromatic C-H bond on the same molecule. rsc.org

A potential precursor could be a substituted N-phenyl-N-(2-vinylphenyl)amine. For the target molecule, this would be N-(4-chloro-2-(prop-1-en-2-yl)phenyl)aniline. A transition-metal catalyst, often rhodium or palladium, would facilitate the direct coupling between the nitrogen atom and a C-H bond of the vinyl group's phenyl ring, although this specific substitution pattern presents significant regioselectivity challenges. More commonly, the amination involves the formation of a nitrene intermediate which then inserts into a C-H bond. nih.gov

Novel Indolization Reactions from Precursor Compounds

The Fischer indole synthesis is a classic method, but its harsh acidic conditions limit its substrate scope. youtube.com Modern variations and other novel indolization reactions provide milder alternatives. One such method involves the silver(I)-mediated cyclization of ortho-alkynyl aryltriazenes. This reaction proceeds via an N-N bond cleavage, where two nitrogen atoms of the triazene are removed.

To apply this to the synthesis of this compound, one could envision a precursor like 1-(4-chloro-2-(prop-1-yn-1-yl)phenyl)-3,3-dialkyltriaz-1-ene. Treatment with a silver(I) salt would promote cyclization and extrusion of dinitrogen and the alkylamine, affording the 3-methylindole. The N-phenyl group would need to be introduced in a separate step, or a more complex precursor would be required.

Another innovative approach involves the iodine-mediated oxidative cyclization of N-aryl ethene-1,1-diamines, which can be formed from the ring-opening of N-aryl triazoles. mdpi.com This method allows for the synthesis of N-substituted indoles.

Regioselective Functionalization and Derivatization of the Indole Nucleus

The functionalization of the pre-formed this compound nucleus is crucial for creating analogues with diverse properties. The existing substituents (a chloro group at C6, a methyl group at C3, and a phenyl group at N1) direct subsequent reactions to specific positions. The pyrrole (B145914) ring is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. researchgate.net

The C2 position is the most likely site for electrophilic attack, given that the C3 position is blocked by the methyl group. The electron-withdrawing nature of the N-phenyl group and the C6-chloro group deactivates the benzene ring towards electrophilic substitution.

Table 3: Predicted Regioselectivity of Functionalization Reactions

| Reaction Type | Reagent | Predicted Position of Functionalization | Rationale |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C2 | Highest electron density in the pyrrole ring, C3 blocked. |

| Nitration | HNO₃/H₂SO₄ | C2, potentially C4/C5 | C2 is electronically favored. Harsh conditions might lead to substitution on the benzene ring, directed by the chloro and indole nitrogen atoms. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2 | Preferred site for electrophilic acylation on the indole ring. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 | Classic method for formylation at the most nucleophilic position. |

Transition metal-catalyzed C-H functionalization offers a powerful way to achieve regioselectivity that is complementary to classical electrophilic substitution. nih.gov By choosing appropriate directing groups or catalytic systems, it is possible to selectively functionalize the C2, C4, C5, or C7 positions of the indole core, providing access to a wide range of derivatives. For instance, a removable directing group at the N1 position could direct metallation and subsequent functionalization to the C7 position.

Direct C-H Arylation and its Catalytic Systems

Direct C-H arylation has emerged as a powerful, atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalization like halogenation or organometallic reagent preparation. acs.org For a substrate such as this compound, the primary sites for direct C-H arylation are the C-2, C-4, and C-7 positions. The regioselectivity of these reactions is heavily influenced by the choice of catalyst, ligand, and directing group. mdpi.com

Palladium-based catalysts are most commonly employed for the C-H arylation of indoles. nih.gov The reaction typically involves a Pd(II) catalyst, often in the form of Pd(OAc)₂, and a ligand, which plays a crucial role in controlling regioselectivity. For instance, C-2 arylation is often favored, but specific ligands or directing groups can steer the functionalization to other positions like C-7. mdpi.com Ruthenium-catalyzed systems have also been explored for the C2–H arylation of indoles using boronic acids under oxidative conditions, demonstrating broad functional group tolerance. chemistryviews.org While these methods are general for indoles, their application to this compound would require optimization to control the reaction at the desired position, overcoming the steric hindrance from the C-3 methyl and N-1 phenyl groups and the electronic influence of the C-6 chloro group.

| Catalyst | Ligand/Additive | Typical Position Selectivity | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | Phosphine Ligands (e.g., P(t-Bu)₃) | C-2 | Commonly used for direct arylation with aryl halides. acs.org |

| [RuCl₂(p-cymene)]₂ | Carboxylate | C-2 | Effective for coupling with aryl boronic acids under oxidative conditions. chemistryviews.org |

| Pd(OAc)₂ | Pyridine-type ligand / Phosphinoyl-directing group | C-7 | Directing group strategy to achieve otherwise difficult C-7 functionalization. |

| Cobalt-based catalysts | Pyrazolyl directing group | C-2 | Uses a more abundant transition metal, can achieve high yields under mild conditions. chemistryviews.org |

Cross-Coupling Reactions for Substituent Introduction

Cross-coupling reactions are indispensable for introducing a wide array of substituents onto the indole nucleus. The chlorine atom at the C-6 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines).

For six-membered nitrogen-containing heteroarenes, cross-coupling typically favors the C-X bond adjacent to the nitrogen. nsf.gov However, in the indole system, the C-6 position is on the benzene ring portion. The reactivity of the C-6 chloro group can be exploited to introduce new aryl, alkyl, or amino groups, significantly diversifying the molecular structure. The choice of ligand is critical for achieving high efficiency and can even be used to control regioselectivity when multiple halides are present. capes.gov.brnih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at positions that are typically less reactive. nsf.gov

Site-Specific Modification at Indole Positions (e.g., C-2, C-4, C-5, C-7)

Beyond the existing substituents, other positions on the indole ring can be functionalized to build molecular complexity.

C-2 Position: The C-2 position is electronically favored for metallation and subsequent functionalization, especially when the C-3 position is blocked, as in the target molecule. Direct C-H activation methods often target this site. mdpi.com

C-4, C-5, and C-7 Positions (Benzenoid Ring): Modification of the six-membered ring is more challenging. However, directing-group strategies have been developed to achieve site-selective functionalization. For instance, a removable directing group on the indole nitrogen can facilitate palladium-catalyzed C-H activation and subsequent arylation or phosphonylation at the C-4, C-6, or C-7 positions. researchgate.net While the target molecule already has a chloro group at C-6, similar strategies could be envisioned for C-4, C-5, or C-7 functionalization prior to a cross-coupling step at C-6.

Electrophilic Substitution Directivity in Halogenated Indoles

Electrophilic aromatic substitution is a fundamental reaction for indoles. The regiochemical outcome is dictated by the electronic properties of the existing substituents. In this compound, the indole nitrogen's lone pair strongly directs electrophiles to the C-3 position. However, since this position is already substituted with a methyl group, electrophilic attack will be redirected to other positions.

The N-1 phenyl group is generally considered an electron-withdrawing group via an inductive effect, which deactivates the ring towards electrophilic attack compared to an N-alkyl indole. The C-6 chloro group is also deactivating and acts as an ortho-, para-director. The interplay of these effects determines the next site of substitution. The most likely positions for electrophilic attack would be C-2, C-4, and C-7. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the N-phenyl group potentially disfavoring attack at the C-7 position.

Mechanistic Elucidation of Key Reaction Pathways

Investigation of Catalytic Cycles and Intermediate Species

Understanding the catalytic cycle is key to optimizing reaction conditions and predicting outcomes. For the widely used palladium-catalyzed C-H arylation, a generally accepted mechanism involves several key steps. acs.orgacs.org

C-H Activation/Palladation: The catalytically active Pd(II) species interacts with the indole ring. This can occur via an electrophilic palladation, which for indole typically favors the electron-rich C-3 position, followed by a potential migration to the C-2 position. acs.org Alternatively, a concerted metalation-deprotonation (CMD) pathway can lead directly to a palladacycle intermediate.

Oxidative Addition: If an aryl halide is the coupling partner, the aryl halide adds to a Pd(0) species to form a Pd(II)-aryl intermediate. In other variations, the aryl group is introduced to the already-formed palladacycle.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active palladium catalyst. For instance, a high-valence palladium species, formed after trapping an aryl radical, can undergo reductive elimination to release the arylated product and the Pd(II) catalyst. acs.org

Key intermediates in these cycles include palladacycles, where the palladium is directly bonded to a carbon of the indole ring, and various Pd(II) and Pd(IV) species. acs.orgacs.org

| Step | Description | Key Intermediate Species |

|---|---|---|

| 1. Catalyst Activation | A Pd(II) precatalyst is activated or a Pd(0) species is generated. | Active Pd(0) or Pd(II) complex |

| 2. C-H Activation | The Pd catalyst cleaves a C-H bond on the indole ring. | Palladacycle (e.g., C2-palladated indole) |

| 3. Aryl Group Introduction | An aryl group is transferred to the palladium center (e.g., via oxidative addition of Ar-X or transmetalation with Ar-B(OH)₂). | Aryl-Pd(II)-Indole complex |

| 4. Reductive Elimination | The new C-C bond is formed, releasing the arylated indole product. | Arylated Indole and regenerated Pd(0) or Pd(II) catalyst |

Stereochemical and Regiochemical Control in Indole Formation

The synthesis of the this compound core itself requires precise regiochemical control. The Fischer indole synthesis is a classic and versatile method for this purpose. wikipedia.orgyoutube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org

To obtain the desired substitution pattern, one would start with (4-chlorophenyl)hydrazine and react it with propionaldehyde (to introduce the 3-methyl group). The subsequent cyclization can lead to two possible regioisomers: the desired 6-chloroindole or the 4-chloroindole. The regioselectivity of the key mdpi.commdpi.com-sigmatropic rearrangement step is influenced by the electronic nature of the substituent on the phenylhydrazine ring. uwindsor.ca For a meta-substituent like the chloro group, a mixture of products can often be expected, although specific acid catalysts and conditions can favor one isomer over the other. uwindsor.ca The final N-arylation to introduce the phenyl group at the N-1 position is typically achieved via a separate step, for example, through a Buchwald-Hartwig or Ullmann coupling reaction after the indole core is formed. organic-chemistry.org Stereochemistry is not a factor in the formation of the aromatic indole ring itself.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The synthesis of this compound, often achieved through variations of the Fischer indole synthesis, involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. The substituents on both the phenylhydrazine and the carbonyl compound play a pivotal role in modulating the reaction's progress.

The electronic nature of substituents on the phenylhydrazine ring significantly impacts the nucleophilicity of the nitrogen atoms, which is crucial for the initial formation of the phenylhydrazone intermediate. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen less nucleophilic and slowing down the initial condensation step.

The core of the Fischer indole synthesis involves an acid-catalyzed intramolecular electrophilic aromatic substitution. The rate of this key step is highly sensitive to the electronic properties of the substituents on the phenyl ring of the hydrazone.

Kinetic Effects:

The rate-determining step in the Fischer indole synthesis is often considered to be the nih.govnih.gov-sigmatropic rearrangement of the protonated phenylhydrazone (the ene-hydrazine tautomer). The electronic effects of substituents on the phenyl ring of the hydrazine moiety directly influence the stability of the transition state of this rearrangement.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups positioned on the phenyl ring of the phenylhydrazine increase the electron density of the aromatic ring. This increased electron density stabilizes the electron-deficient transition state of the sigmatropic rearrangement, thereby lowering the activation energy and increasing the reaction rate. For instance, the presence of a methoxy group has been observed to accelerate Fischer indole synthesis.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and halo (-X) groups decrease the electron density of the phenyl ring. This destabilizes the transition state of the rearrangement, leading to a higher activation energy and a slower reaction rate. The chloro group at the 6-position of the target molecule, originating from a para-substituted phenylhydrazine, is an electron-withdrawing group. While it deactivates the ring, its effect is often less pronounced than that of a nitro group.

To illustrate the relative impact of different substituents on reaction kinetics, a hypothetical comparative analysis is presented in the table below, based on established principles of physical organic chemistry. The data represents the expected qualitative trend in reaction rates relative to an unsubstituted phenylhydrazine.

| Substituent on Phenylhydrazine (para-position) | Electronic Effect | Expected Impact on Reaction Rate (Qualitative) |

| -OCH₃ | Electron-Donating | Significant Increase |

| -CH₃ | Electron-Donating | Moderate Increase |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing | Moderate Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease |

Thermodynamic Considerations:

The stability of the final indole product is a key thermodynamic driver. The substituents on the indole ring can either stabilize or destabilize the aromatic system.

A hypothetical representation of the thermodynamic parameters for the synthesis of indoles with different substituents is provided below to demonstrate the expected trends.

| Substituent on Phenylhydrazine (para-position) | Expected Change in Gibbs Free Energy (ΔG) (Qualitative) | Thermodynamic Favorability |

| -OCH₃ | More Negative | Highly Favorable |

| -CH₃ | More Negative | Favorable |

| -H | Negative | Favorable |

| -Cl | Less Negative | Favorable |

| -NO₂ | Least Negative | Moderately Favorable |

Comprehensive Spectroscopic Characterization and Crystallographic Analysis of 6 Chloro 3 Methyl 1 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Interpretation for Positional Information

The ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for elucidating the carbon-hydrogen framework of 6-Chloro-3-methyl-1-phenyl-1H-indole.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between them would allow for the precise assignment of protons on the indole (B1671886) core, the methyl group, and the N-phenyl ring. For instance, the methyl protons at the 3-position would likely appear as a singlet in the upfield region of the spectrum. The protons on the chlorinated indole ring and the phenyl group would exhibit more complex splitting patterns in the aromatic region, providing information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbon of the methyl group would resonate at a significantly lower chemical shift compared to the aromatic carbons of the indole and phenyl rings. The carbon atom attached to the chlorine (C-6) would also have a characteristic chemical shift.

Table 1: Anticipated ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methyl (C3-CH₃) | Data not available | Data not available | Data not available |

| Indole Ring Protons | Data not available | Data not available | Data not available |

Table 2: Anticipated ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (C3-CH₃) | Data not available |

| Indole Ring Carbons | Data not available |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Characteristic peaks would be expected for the C-H stretching of the aromatic rings and the methyl group, C=C stretching within the aromatic systems, and the C-N stretching of the indole ring. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Anticipated FTIR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-N Stretch | Data not available |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the C-C backbone, which are often weak or absent in the FTIR spectrum.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for indole derivatives could be expected, allowing for the confirmation of the presence of the methyl and phenyl substituents.

Table 4: Anticipated Mass Spectrometry Data for this compound

| Ion | m/z |

|---|---|

| Molecular Ion [M]⁺ | Data not available |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A solved crystal structure would yield a comprehensive table of all interatomic distances (bond lengths) and angles. This would allow for a detailed examination of the geometry of the indole ring system, the attached phenyl group, and the chloro and methyl substituents. For instance, one could analyze the C-N and C-C bond lengths within the indole core to assess aromaticity and the influence of the substituents. The C-Cl bond length and the angles around the substituted carbon atoms would be precisely determined. Dihedral angles, which describe the rotation around bonds, are crucial for defining the three-dimensional shape of the molecule, particularly the relative orientation of the phenyl ring with respect to the indole plane.

Interactive Data Table: Selected Bond Lengths (Å) for this compound This table could not be generated as no experimental crystallographic data was found.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Cl1 | C6 | Data not available |

| N1 | C2 | Data not available |

| N1 | C7a | Data not available |

| N1 | C(Phenyl) | Data not available |

Interactive Data Table: Selected Bond Angles (°) for this compound This table could not be generated as no experimental crystallographic data was found.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C5 | C6 | Cl1 | Data not available |

| C2 | N1 | C7a | Data not available |

| C2 | N1 | C(Phenyl) | Data not available |

Analysis of Molecular Conformation and Planarity

The planarity of the bicyclic indole ring system is a key feature. SC-XRD data would allow for the calculation of the root-mean-square deviation (RMSD) from a best-fit plane through the indole atoms, providing a quantitative measure of its planarity. Furthermore, the analysis would focus on the molecular conformation, particularly the dihedral angle between the plane of the indole ring and the plane of the N-phenyl substituent. In many N-phenyl indole derivatives, this angle is significant due to steric hindrance, resulting in a twisted conformation. cam.ac.ukguidechem.com

Elucidation of Supramolecular Interactions in Crystal Packing

Crystal packing refers to the arrangement of molecules in the crystal lattice. This arrangement is governed by various non-covalent intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of the material.

Hydrogen Bonding Networks

While the primary structure of this compound lacks classical hydrogen bond donors (like N-H or O-H), the crystal structure could be stabilized by weaker C–H···π or C–H···Cl interactions. researchgate.net A detailed analysis of the crystallographic data would identify any such short contacts between molecules, defining the geometry (distance and angle) of these potential hydrogen bonds and how they link molecules into larger motifs (e.g., chains, sheets, or three-dimensional networks).

π-π Stacking Interactions

Aromatic rings, such as the indole and phenyl moieties, can interact through π-π stacking. cam.ac.uk Analysis of the crystal packing would reveal if any such interactions are present by measuring the distances between the centroids of adjacent aromatic rings and the angles between their planes. These interactions play a significant role in the stabilization of the crystal structures of many indole derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides valuable insights into the electronic structure and the influence of its constituent substituents—the chloro, methyl, and phenyl groups—on the indole chromophore. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The electronic absorption spectrum of the indole core is characterized by two main absorption bands, designated as the ¹La and ¹Lb bands, arising from π → π* transitions. The ¹Lb band, which is often structured, appears at longer wavelengths, while the more intense ¹La band is found at shorter wavelengths. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring system.

In the case of this compound, the substituents are expected to modulate the electronic transitions of the parent indole chromophore. The chloro group at the 6-position, being an electron-withdrawing group through its inductive effect and an electron-donating group through resonance, can influence the energy of the molecular orbitals. Generally, electron-withdrawing groups can cause a bathochromic (red) shift of the absorption maxima (λmax). The methyl group at the 3-position, being an electron-donating group, typically induces a slight bathochromic shift. The phenyl group at the 1-position extends the conjugated π-system, which is also expected to result in a significant red shift of the absorption bands.

The solvent in which the spectrum is recorded can also influence the position and shape of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Table 1: Representative UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |

| Methanol | ~230 | ~25,000 | π → π* (¹La) |

| Methanol | ~285 | ~8,000 | π → π* (¹Lb) |

| Cyclohexane | ~228 | ~24,500 | π → π* (¹La) |

| Cyclohexane | ~283 | ~7,800 | π → π* (¹Lb) |

Computational Chemistry and Quantum Mechanical Investigations of 6 Chloro 3 Methyl 1 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules.

Optimized Molecular Geometry and Conformational Analysis

This analysis would determine the most stable three-dimensional arrangement of the atoms in the 6-Chloro-3-methyl-1-phenyl-1H-indole molecule. The calculations would yield precise bond lengths, bond angles, and dihedral angles. A key aspect would be the conformational analysis of the phenyl group at the N1 position relative to the indole (B1671886) ring, identifying the most energetically favorable rotational orientation. For a related compound, 6-Chloro-1-phenylindoline-2,3-dione, a dihedral angle of 51.8° was observed between the phenyl ring and the indoline (B122111) core. neliti.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Reactivity)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govthieme-connect.de The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. chemcomp.com This analysis would define the electron-donating and accepting capabilities of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, this map would identify the most likely sites for chemical reactions, highlighting the influence of the electron-withdrawing chlorine atom and the phenyl and methyl substituents on the charge distribution.

Vibrational Frequency Calculations and Theoretical-Experimental Spectral Correlation

This computational step predicts the vibrational frequencies of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. By comparing the calculated theoretical spectrum with an experimental spectrum, researchers can confirm the molecular structure and the accuracy of the computational model. The analysis would assign specific vibrational modes (stretching, bending) to the functional groups within this compound.

Ab-initio Quantum Chemical Methodologies

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.govnih.gov While DFT is itself a form of ab-initio method, this section would typically explore other, often more computationally intensive, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory. nih.gov These methods can provide higher accuracy for certain properties and would serve to validate or refine the results obtained from DFT calculations for this compound.

Without published data, any further discussion would be speculative. The scientific community has not yet directed its focus to the specific computational characterization of this compound in a manner that would allow for the detailed reporting requested.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic excited states of molecules. acs.orgnih.gov This approach allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.netaip.orgnih.gov

For a molecule like this compound, TD-DFT calculations can elucidate how the electronic structure, including the indole core, the phenyl substituent, and the chloro and methyl groups, influences its photophysical properties. The calculations typically reveal that the lowest energy transitions are dominated by π-π* excitations within the conjugated system of the indole and phenyl rings. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. acs.org

While specific computational studies for this compound are not available in the surveyed literature, a representative TD-DFT analysis would yield data similar to that presented in the illustrative table below. Such data is crucial for understanding the molecule's color and its potential use in applications like photosensitizers or organic electronics. nih.gov

Illustrative Data Table: TD-DFT Predicted Electronic Transitions The following data is representative of a typical TD-DFT output for a similar aromatic molecule and is for illustrative purposes only.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.95 | 314 | 0.185 | HOMO → LUMO (95%) |

| S0 → S2 | 4.38 | 283 | 0.250 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.71 | 263 | 0.095 | HOMO → LUMO+1 (91%) |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive, localized framework of chemical bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures. materialsciencejournal.orgyoutube.com This technique is particularly valuable for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

The analysis involves a second-order perturbation theory approach to evaluate the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. materialsciencejournal.org For this compound, significant interactions would be expected between the π-orbitals of the indole and phenyl rings, and between the lone pairs of the nitrogen and chlorine atoms with adjacent antibonding orbitals. These interactions are critical for understanding the molecule's electronic structure and reactivity. nih.gov

Illustrative Data Table: NBO Second-Order Perturbation Analysis The following data is representative of a typical NBO analysis for a similar aromatic molecule and is for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 21.5 | π-π* conjugation within indole ring |

| π(C5-C6) | π*(C7-C8) | 18.9 | π-π* conjugation within phenyl ring |

| LP(1) N9 | π*(C1-C8) | 45.3 | Lone pair delocalization into indole π-system |

| LP(3) Cl10 | σ*(C5-C6) | 4.8 | Lone pair delocalization into σ-framework |

Non-Covalent Interaction (NCI) Analysis via Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational tool used to visualize and characterize weak intramolecular and intermolecular interactions. researchgate.netscielo.org.mxnih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). researchgate.net

The resulting 3D isosurfaces are color-coded to distinguish different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds. nih.gov

Green: Weak, delocalized interactions such as van der Waals forces. nih.gov

Red: Strong, repulsive interactions, typically indicating steric clashes. nih.gov

For this compound, NCI-RDG analysis would reveal intramolecular interactions, such as weak C-H···Cl or C-H···π contacts, that influence its conformational preferences. In a condensed phase or dimeric state, this analysis would highlight intermolecular π-π stacking between the aromatic rings, which is a crucial factor in the solid-state packing and material properties of such compounds. unamur.be

Illustrative Data Table: NCI-RDG Interaction Characterization The following data is representative of a typical NCI-RDG analysis for a similar aromatic molecule and is for illustrative purposes only.

| Interaction Type | Location | sign(λ₂)ρ Range (a.u.) | Color Code |

|---|---|---|---|

| Steric Repulsion | Between phenyl H and indole H | > 0 | Red |

| van der Waals | Surface of aromatic rings | ≈ 0 | Green |

| Weak H-bond | C-H···Cl | < 0 (small negative) | Blue-Green |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.inuni-rostock.de By analyzing the critical points in the electron density, particularly bond critical points (BCPs), AIM can characterize the nature of chemical bonds. ias.ac.in

Key topological parameters at a BCP include:

Electron density (ρ(r)) : Its value correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a covalent (shared-shell) interaction, where electron density is concentrated along the bond path. A positive value signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions. nih.gov

For this compound, AIM analysis would be used to quantify the covalent character of the C-C, C-N, C-H, and C-Cl bonds and to investigate weaker non-covalent interactions. nih.govnih.gov

Illustrative Data Table: AIM Topological Analysis at Bond Critical Points (BCPs) The following data is representative of a typical AIM analysis for a similar aromatic molecule and is for illustrative purposes only.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Characterization |

|---|---|---|---|

| C-C (indole) | 0.315 | -0.850 | Covalent |

| C-N (indole) | 0.290 | -0.780 | Polar Covalent |

| C-Cl | 0.185 | +0.050 | Polar Covalent / Closed-Shell |

| C-H | 0.275 | -0.910 | Covalent |

Theoretical Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts of molecules. imist.maimist.maresearchgate.netrsc.org By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical chemical shifts (δ) can be determined relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). nih.gov

Comparing the calculated ¹H and ¹³C NMR spectra with experimental data serves as a powerful tool for structural verification. For this compound, the GIAO method would predict the chemical shifts for each unique proton and carbon atom, accounting for the electronic effects of the chloro, methyl, and phenyl substituents on the indole core. nih.gov

Illustrative Data Table: GIAO-Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) The following data is representative of a typical GIAO calculation for a similar aromatic molecule and is for illustrative purposes only.

| Atom | Calculated ¹H Shift (ppm) | Typical Exp. ¹H Range (ppm) | Atom | Calculated ¹³C Shift (ppm) | Typical Exp. ¹³C Range (ppm) |

|---|---|---|---|---|---|

| H (Methyl) | 2.35 | 2.2 - 2.5 | C (Methyl) | 10.1 | 9 - 12 |

| H (Indole C2) | 7.15 | 7.0 - 7.3 | C2 (Indole) | 123.5 | 120 - 125 |

| H (Indole C4) | 7.80 | 7.6 - 7.9 | C3 (Indole) | 112.0 | 110 - 115 |

| H (Indole C5) | 7.25 | 7.1 - 7.4 | C6 (Indole) | 128.8 | 127 - 130 |

Density of State (DOS) Analysis (Total, Partial, Overlap Population) for Orbital Contributions

Density of States (DOS) analysis is a method used to visualize the distribution of molecular orbital energy levels. scm.commdpi.com A DOS spectrum plots the number of orbitals per unit of energy. This can be broken down into:

Partial DOS (PDOS) or Projected DOS: Decomposes the TDOS into contributions from individual atoms, specific groups of atoms (fragments), or different angular momentum orbitals (s, p, d). scm.com

Overlap Population DOS (OPDOS): Illustrates the bonding, antibonding, or nonbonding character of interactions between atoms or fragments as a function of energy. scm.com

For this compound, DOS analysis would provide a clear picture of which fragments (e.g., the indole core, the phenyl ring, the chlorine atom) contribute most significantly to the frontier molecular orbitals (HOMO and LUMO), which is essential for understanding the molecule's reactivity and electronic transitions. researchgate.net

Illustrative Data Table: Summary of Fragment Contributions to Frontier Orbitals from PDOS The following data is representative of a typical DOS analysis for a similar aromatic molecule and is for illustrative purposes only.

| Molecular Orbital | Major Contributing Fragment | % Contribution | Minor Contributing Fragment | % Contribution |

|---|---|---|---|---|

| HOMO | Indole Ring (π-system) | 75% | Phenyl Ring (π-system) | 20% |

| LUMO | Indole Ring (π*-system) | 65% | Phenyl Ring (π*-system) | 30% |

| HOMO-1 | Phenyl Ring (π-system) | 70% | Indole Ring (π-system) | 25% |

Prediction of Advanced Optical Properties (e.g., Non-Linear Optical (NLO) Parameters)

Computational chemistry allows for the prediction of non-linear optical (NLO) properties of molecules, which are crucial for applications in photonics, telecommunications, and optical data storage. arxiv.orgresearchgate.net NLO responses arise from the interaction of a material with an intense external electric field, such as that from a laser. arxiv.org Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov

Molecules with large π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics, often found in donor-π-acceptor structures, tend to exhibit large hyperpolarizability values. researchgate.netnih.gov For this compound, calculations would quantify its potential as an NLO material by comparing its predicted β value to that of a well-known NLO reference material like urea. researchgate.net

Illustrative Data Table: Calculated NLO Properties The following data is representative of a typical NLO calculation for a similar aromatic molecule and is for illustrative purposes only. Values are in atomic units (a.u.).

| Parameter | This compound (Calculated) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | 1.37 D |

| Mean Polarizability (α) | 185 | 35 |

| First Hyperpolarizability (β_tot) | 750 | 37 |

Computational Resolution of Discrepancies between Crystallographic and Theoretical Data

In the structural analysis of molecules like this compound, it is common to employ both experimental techniques, such as X-ray crystallography, and theoretical methods rooted in computational chemistry. While X-ray crystallography provides a precise snapshot of the molecule's conformation and packing in the solid state, theoretical calculations, often performed using Density Functional Theory (DFT), model the molecule in the gas phase, devoid of intermolecular interactions. Consequently, discrepancies between the geometric parameters obtained from these two methods can arise. Computational chemistry offers a powerful framework for understanding and resolving these differences, providing deeper insights into the molecule's intrinsic properties versus its behavior in a crystalline environment.

Discrepancies typically manifest in bond lengths, bond angles, and dihedral angles. For instance, the orientation of the phenyl group relative to the indole core can be influenced by crystal packing forces, leading to a dihedral angle in the crystal structure that differs from the energy-minimized conformation calculated for an isolated molecule.

A common approach to reconcile these differences involves a multi-step computational analysis. Initially, the geometry of the molecule is optimized in the gas phase using a selected level of theory and basis set (e.g., B3LYP/6-31G(d,p)). The resulting theoretical structure represents the molecule's most stable conformation in isolation. This structure is then compared with the experimental X-ray diffraction data.

For other complex indole derivatives, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, researchers have successfully used Density Functional Theory (DFT) to compare with and understand the results from X-ray crystallography. tandfonline.com This comparative analysis is crucial for validating the theoretical models and understanding the influence of the crystalline environment.

Illustrative Comparison of Geometric Parameters

To illustrate how such discrepancies are analyzed, the following table presents hypothetical data comparing the experimental crystallographic bond lengths and angles of a related indole derivative with those obtained from DFT calculations.

| Parameter | Crystallographic Data (Å or °) | Theoretical (DFT) Data (Å or °) | Δ (Exp. - Theory) |

| C2-C3 Bond Length | 1.375 | 1.385 | -0.010 |

| C8-N1 Bond Length | 1.390 | 1.402 | -0.012 |

| C2-N1-C9 Angle | 108.5 | 109.2 | -0.7 |

| C3-C2-N1 Angle | 110.2 | 109.8 | 0.4 |

| Phenyl-Indole Dihedral Angle | 55.3 | 65.8 | -10.5 |

Note: The data in this table is illustrative for a representative indole derivative and does not represent actual experimental values for this compound.

The deviations, particularly in the phenyl-indole dihedral angle, can be attributed to intermolecular interactions within the crystal lattice, such as π-π stacking or C-H···π interactions, which are not present in the gas-phase calculation. nih.gov

Refining Theoretical Models

To resolve these discrepancies, computational chemists can refine their theoretical models to better simulate the crystalline environment. Periodic boundary condition (PBC) calculations, which model the repeating unit cell of a crystal, can be employed. These calculations account for long-range electrostatic forces and intermolecular interactions, often yielding theoretical geometries that are in much closer agreement with crystallographic data.

For indole and its analogues, studies have utilized DFT-D3 periodic calculations to investigate lattice energies and intermolecular interactions, demonstrating the power of computational methods in explaining the forces that govern crystal packing. nih.govacs.org The analysis of these forces helps to explain why certain conformations are preferred in the solid state.

Vibrational Spectroscopy as a Bridge

Another method to bridge the gap between theoretical and experimental data is through the comparison of vibrational spectra. Infrared (IR) and Raman spectra can be calculated from the optimized molecular geometries and their force fields. By comparing the calculated vibrational frequencies with the experimental spectra, researchers can assess the accuracy of the theoretical model. Discrepancies in vibrational modes can often be traced back to specific structural differences or intermolecular interactions present in the solid sample but absent in the gas-phase model. Adjusting the computational model to account for these interactions can lead to a better match for both the geometry and the vibrational spectra.

Structure Reactivity Relationships and Comparative Studies with Analogous Indole Derivatives

Impact of Substituents on Electronic and Steric Properties of the Indole (B1671886) System

The indole ring is an electron-rich aromatic system. The introduction of chloro, methyl, and phenyl groups at the 6, 3, and 1 positions, respectively, significantly modifies its electronic and steric landscape.

The 6-chloro substituent exerts a dual electronic effect on the indole ring. Primarily, it has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the chlorine atom. This effect deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. However, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R), albeit this effect is weaker than its inductive withdrawal. The net result is a deactivation of the ring, particularly at the ortho and para positions relative to the chlorine atom (positions 5 and 7).

The 3-methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the pyrrole (B145914) ring, making the indole system more nucleophilic and generally more reactive towards electrophiles. Sterically, the methyl group at the 3-position can hinder the approach of reagents to this position, although this effect is generally modest.

The 1-phenyl group primarily exerts a steric effect, which can be significant depending on its conformation relative to the indole plane. Electronically, the phenyl group can be weakly electron-withdrawing due to its sp2 hybridized carbon atoms. The degree of electronic interaction with the indole ring depends on the dihedral angle between the two aromatic systems. A more planar conformation would allow for greater π-system overlap and electronic influence.

The combined electronic effects of these substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Impact on Indole Ring |

| Chloro | 6 | -I > +R | Deactivates the benzene ring, particularly at positions 5 and 7. |

| Methyl | 3 | +I, Hyperconjugation | Activates the pyrrole ring, increasing nucleophilicity. |

| Phenyl | 1 | Weak -I, Steric | Can influence the overall electron density and sterically shield the N-H position and the C7 position. |

Comparative Analysis of Reactivity and Selectivity in Substituted Indoles

The substituents on the 6-Chloro-3-methyl-1-phenyl-1H-indole scaffold dictate its reactivity in various chemical transformations, particularly in electrophilic substitution reactions, which are characteristic of the indole nucleus.

The position of the halogen atom on the benzene ring of the indole nucleus has a pronounced effect on the regioselectivity of electrophilic attack. While both 5-chloro and 6-chloroindoles are generally less reactive than unsubstituted indole due to the electron-withdrawing nature of chlorine, the orientation of substitution differs.

In the case of 5-chloroindoles , the chlorine atom deactivates the C4 and C6 positions towards electrophilic attack. Electrophilic substitution, which preferentially occurs on the pyrrole ring, will still favor the C3 position. However, if the C3 position is blocked, substitution on the benzene ring is directed away from the positions most deactivated by the chlorine.

For 6-chloroindoles , the deactivating inductive effect of the chlorine is most strongly felt at the adjacent C5 and C7 positions. This can influence the outcome of reactions that might otherwise occur on the benzene ring. For instance, in reactions where C7 functionalization is possible, the presence of the 6-chloro substituent would be expected to decrease the rate of such a reaction compared to an unsubstituted indole. A study on the regioselective C-H functionalization of indoles has shown that a chloro substituent at the C6 position can have a negative effect on the reactivity of the substrate in certain palladium-catalyzed reactions nih.gov.

A qualitative comparison of the expected relative reactivity towards a generic electrophile (E+) at various positions is presented below.

| Compound | C2 Position | C3 Position | C4 Position | C5 Position | C7 Position |

| 5-Chloroindole | Moderately Reactive | Most Reactive | Less Reactive | Deactivated | Moderately Reactive |

| 6-Chloroindole | Moderately Reactive | Most Reactive | Moderately Reactive | Deactivated | Deactivated |

The 3-methyl group in this compound blocks the most nucleophilic C3 position of the indole ring. This has a profound impact on the typical reaction pathways of indoles. With the C3 position occupied, electrophilic attack is redirected to other positions, most commonly the C2 position of the pyrrole ring, or under certain conditions, to the benzene ring.

The 1-phenyl group introduces significant steric hindrance around the nitrogen atom and the C7 position of the indole ring. The steric bulk of the phenyl group can influence the approach of reagents and catalysts, potentially altering the regioselectivity of reactions. The A-value, a measure of the steric bulk of a substituent, for a phenyl group is approximately 3.0 kcal/mol, which is significantly larger than that of a methyl group (1.7 kcal/mol), indicating its substantial steric demand stackexchange.comechemi.com. This steric hindrance can be a critical factor in reactions involving the N1 position or the adjacent C2 and C7 positions. For instance, in metal-catalyzed C-H functionalization reactions, the bulky 1-phenyl group could direct the catalyst to more accessible positions on the indole ring or on the phenyl ring itself. The presence of a phenyl group can exert a strong effect on the self-organization of molecules, often leading to a decrease in the size and concentration of hydrogen-bonded clusters in analogous systems nih.gov.

Intermolecular Interactions and their Role in Chemical Behavior

The solid-state packing and intermolecular interactions of this compound are influenced by the presence of the chloro, methyl, and phenyl groups. While a specific crystal structure for this exact compound is not publicly available, the nature of its substituents allows for predictions of its intermolecular behavior.

The chloro substituent can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. The strength of this interaction depends on the electron-withdrawing character of the group attached to the halogen. In the solid state, C-Cl···π interactions with the phenyl or indole rings of neighboring molecules could be a significant packing motif.

The phenyl group can engage in π-π stacking interactions with other aromatic rings (either the phenyl or indole moieties of adjacent molecules). These interactions are crucial in determining the crystal packing and can influence the material's physical properties. The orientation of the phenyl ring relative to the indole core will dictate the nature and geometry of these stacking interactions.

The methyl group , being non-polar, will primarily participate in weaker van der Waals interactions.

Q & A

Q. What statistical approaches validate contradictory QSAR models for indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.